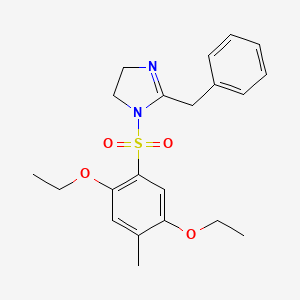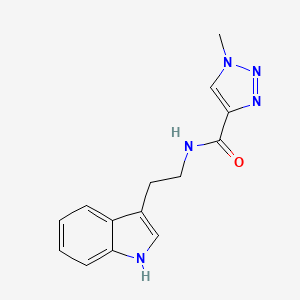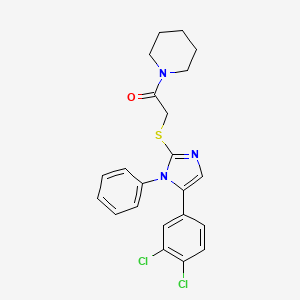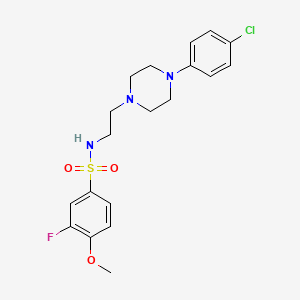
2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole, also known as BDBM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BDBM belongs to the class of imidazole derivatives, which are known to exhibit various biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
In inflammation research, this compound has been shown to inhibit the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the NF-κB pathway, as mentioned earlier.
In neurological disorder research, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. This compound has also been found to inhibit the JNK pathway, which is involved in neuronal death.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In macrophages, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models of arthritis and colitis, this compound has been found to reduce the severity of inflammation and tissue damage. In animal models of Parkinson's disease and Alzheimer's disease, this compound has been found to have neuroprotective effects, including the reduction of reactive oxygen species and prevention of neuronal death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole in lab experiments is its relatively high purity and stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it accessible to researchers. One limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring. This compound may also have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole. One direction is to investigate its potential use as a chemotherapeutic agent in various cancer types, including those that are resistant to current therapies. Another direction is to explore its potential use as a neuroprotective agent in various neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Further research is also needed to elucidate the exact mechanism of action of this compound and its potential off-target effects.
Méthodes De Synthèse
The synthesis of 2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole involves the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with benzylamine in the presence of sodium bicarbonate. The resulting product is then treated with imidazole in ethanol to yield this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
2-benzyl-1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of multiple cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use as a chemotherapeutic agent.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been found to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurological disorder research, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has been found to reduce the production of reactive oxygen species and prevent neuronal death, suggesting its potential use as a neuroprotective agent.
Propriétés
IUPAC Name |
2-benzyl-1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-26-18-15-20(19(27-5-2)13-16(18)3)28(24,25)23-12-11-22-21(23)14-17-9-7-6-8-10-17/h6-10,13,15H,4-5,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQYXBGNCBRINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide](/img/structure/B2934073.png)


![N-(sec-butyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2934079.png)
![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)



![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)

![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole](/img/structure/B2934091.png)


![3,8-dibenzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2934095.png)